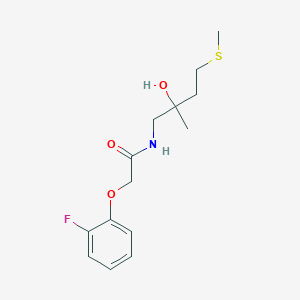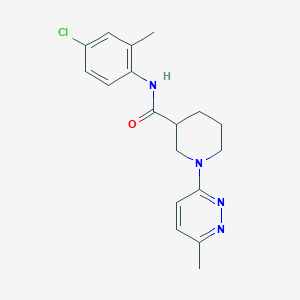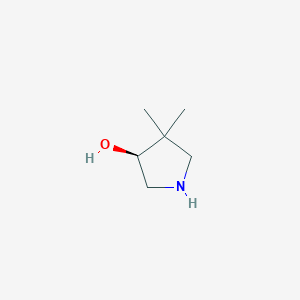
2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide, commonly known as Compound A, is a chemical compound that has recently gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers in various fields.
Mécanisme D'action
The mechanism of action of Compound A is not fully understood. However, studies have suggested that it works by modulating the activity of various cellular pathways, including the NF-κB signaling pathway. This pathway plays a crucial role in regulating the immune response and inflammation. By inhibiting the activity of this pathway, Compound A may help to reduce inflammation and modulate the immune response.
Biochemical and Physiological Effects:
Compound A has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Studies have also suggested that Compound A may help to reduce oxidative stress and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Compound A in lab experiments is its high yield of synthesis, making it a cost-effective option for large-scale production. However, one of the limitations is that its mechanism of action is not fully understood, making it difficult to determine its optimal dosage and potential side effects.
Orientations Futures
There are several future directions for research on Compound A. One area of interest is its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate its mechanism of action and determine its optimal dosage and potential side effects. Finally, research on the development of novel derivatives of Compound A may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, Compound A is a promising chemical compound that has gained attention for its potential therapeutic applications in various disease conditions. Its anti-inflammatory, anti-cancer, and anti-diabetic properties make it a subject of interest for researchers in various fields. Further research is needed to fully understand its mechanism of action and determine its optimal dosage and potential side effects.
Méthodes De Synthèse
The synthesis of Compound A involves a multi-step process that includes the reaction of 2-fluorophenol with 2-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide, followed by purification and isolation of the desired product. The yield of the synthesis method is reported to be high, making it a viable option for large-scale production.
Applications De Recherche Scientifique
Compound A has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have also shown that Compound A has the potential to modulate the immune system, making it a promising candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3S/c1-14(18,7-8-20-2)10-16-13(17)9-19-12-6-4-3-5-11(12)15/h3-6,18H,7-10H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDAZOZZQXMTNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)COC1=CC=CC=C1F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-[3-[(E)-2-Cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]phenyl] N,N-dimethylcarbamothioate](/img/structure/B2411971.png)
![2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide](/img/structure/B2411972.png)
![(E)-4-(Dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide](/img/structure/B2411973.png)


![N-(4-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2411980.png)

![N-(3,5-dimethoxyphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2411984.png)
![N-(3-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2411986.png)


